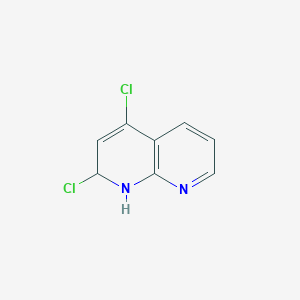
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd and 6th positions on the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-chloro-2,6-dimethylaniline with an appropriate aldehyde or ketone in the presence of an acid catalyst can lead to the formation of the desired tetrahydroquinoline.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired product while minimizing the formation of by-products. Common industrial catalysts include Lewis acids such as aluminum chloride or boron trifluoride.
Analyse Des Réactions Chimiques
Types of Reactions
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium amide or thiourea.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Applications De Recherche Scientifique
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Chloro-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the methyl groups at the 2nd and 6th positions.
2,6-Dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but lacks the chlorine atom at the 7th position.
7-Bromo-2,6-dimethyl-1,2,3,4-tetrahydroquinoline: Similar structure but has a bromine atom instead of chlorine at the 7th position.
Uniqueness
7-Chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chlorine and methyl substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile intermediate in organic synthesis and its efficacy in various biological applications.
Propriétés
Numéro CAS |
105907-31-1 |
|---|---|
Formule moléculaire |
C11H14ClN |
Poids moléculaire |
195.69 g/mol |
Nom IUPAC |
7-chloro-2,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H14ClN/c1-7-5-9-4-3-8(2)13-11(9)6-10(7)12/h5-6,8,13H,3-4H2,1-2H3 |
Clé InChI |
GTTBSKSOHRGXRD-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC2=C(N1)C=C(C(=C2)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



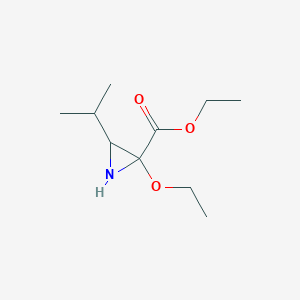

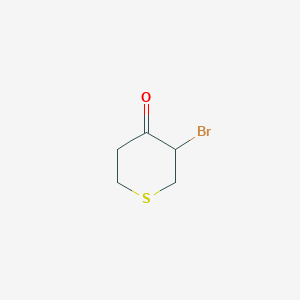
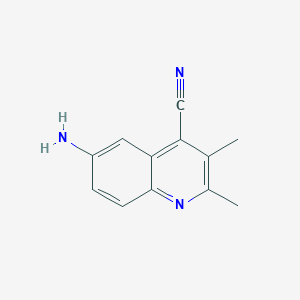
![2H-Naphtho[2,1-C][1,2]oxazin-2-one](/img/structure/B11901227.png)
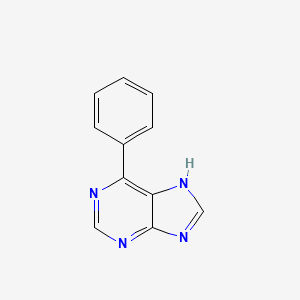

![Furo[3,4-c]quinoline-1,3-dione](/img/structure/B11901234.png)

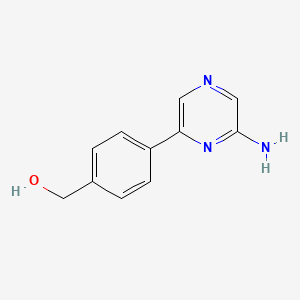
![9-Ethyl-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B11901250.png)
